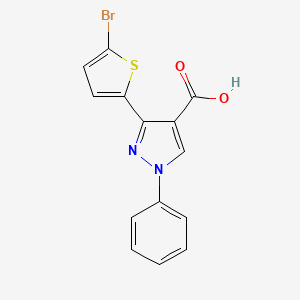

3-(5-bromothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Description

3-(5-Bromothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted at position 1 with a phenyl group, at position 3 with a 5-bromothiophene moiety, and at position 4 with a carboxylic acid functional group. This structure combines aromaticity (phenyl and thiophene rings) with polar groups (carboxylic acid), making it a versatile intermediate in medicinal chemistry and materials science.

Propriétés

IUPAC Name |

3-(5-bromothiophen-2-yl)-1-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O2S/c15-12-7-6-11(20-12)13-10(14(18)19)8-17(16-13)9-4-2-1-3-5-9/h1-8H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRMKPDNHAAEBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(S3)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

3-(5-bromothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : C14H9BrN2O2S

- Molecular Weight : 349.2 g/mol

- CAS Number : 1179272-01-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The pyrazole ring structure is known for its ability to modulate biological pathways, particularly in inflammation and cancer.

Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit potent anti-inflammatory effects. For instance, compounds similar to this compound have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, specific derivatives demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM, indicating strong anti-inflammatory potential compared to standard drugs like dexamethasone .

Antimicrobial Activity

This compound has also been assessed for antimicrobial properties against various bacterial strains. A related study highlighted that certain pyrazole derivatives exhibited significant activity against E. coli and Staphylococcus aureus, suggesting that the presence of specific functional groups enhances their antimicrobial efficacy .

Anticancer Potential

The anticancer properties of pyrazole derivatives are well-documented. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. The mechanism often involves the inhibition of key enzymes and receptors that facilitate tumor growth .

Case Studies

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. The presence of bromine in the thiophene ring enhances lipophilicity and biological interactions, while substituents on the phenyl ring can modulate receptor binding affinity and selectivity .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substitution at Position 3 of the Pyrazole Core

The diversity of substituents at position 3 significantly alters physicochemical and biological properties. Key analogs include:

Thiazole-Based Analog

- Synthesis : Prepared by heating a thiazol-5-yl-pyrazole carbonitrile in concentrated H₂SO₄ at 130°C (85% yield) .

- Key Data :

- The 4-chlorophenyl group enhances hydrophobicity compared to bromothiophene.

Chlorophenyl-Substituted Analog

- Compound : 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 372107-14-7)

- Key Data :

- Comparison : The absence of a sulfur-containing heterocycle (e.g., thiophene or thiazole) reduces electronic complexity. The chloro substituent may improve metabolic stability compared to bromine.

Furan-Based Analog

Functionalization at Position 4 (Carboxylic Acid Derivatives)

The carboxylic acid group is often modified to esters or amides to tune solubility or biological activity:

Ethyl Ester Derivative

- Compound: 5-[3-(6-Bromo-2-oxo-2H-chromen-3-yl)-3-oxo-propenylamino]-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester

- Synthesis: Formed via condensation of enaminone and ethyl ester precursors in ethanol/acetic acid .

- Comparison : Esterification masks the carboxylic acid’s acidity, improving membrane permeability for antimicrobial applications .

Oxadiazole Derivative

- Compound : 2-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazole

- Synthesis : Cyclization using DIC in DCM/DMF (85% yield) .

Q & A

Q. What are the common synthetic routes for 3-(5-bromothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid?

The synthesis typically involves multi-step reactions, starting with cyclocondensation of ethyl acetoacetate derivatives with phenylhydrazine and a bromothiophene precursor. For example, a related pyrazole-4-carboxylic acid derivative was synthesized via cyclocondensation of ethyl acetoacetate, -dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by hydrolysis under basic conditions to yield the carboxylic acid . Another approach uses micellar media with phenylhydrazine, aldehydes, and PhIO to construct the pyrazole core, which can be adapted for bromothiophene incorporation .

Q. What spectroscopic and analytical methods confirm the compound’s structure and purity?

Q. How can researchers optimize reaction yields for this compound?

Key factors include:

- Solvent Choice: Use aprotic solvents like DMF or acetonitrile for cyclocondensation .

- Temperature Control: Reflux conditions (e.g., 8–12 hours) for complete cyclization .

- Purification: Recrystallization from ethanol or column chromatography to isolate high-purity product .

Advanced Research Questions

Q. How can X-ray crystallography resolve the compound’s 3D structure?

The SHELX suite (e.g., SHELXL) is widely used for crystallographic refinement. Single-crystal X-ray diffraction data collected at low temperatures (e.g., 100 K) enable precise determination of bond angles, torsion angles, and intermolecular interactions. For pyrazole derivatives, hydrogen bonding between the carboxylic acid group and adjacent molecules is critical for lattice stability .

Q. What role does the bromothiophenyl substituent play in modulating biological activity?

The bromothiophenyl group enhances lipophilicity and electron-withdrawing effects, potentially improving binding to hydrophobic enzyme pockets (e.g., kinases or inflammatory pathway targets). Comparative studies with analogs lacking bromine or thiophene show reduced bioactivity, suggesting its role in target engagement . For instance, 5-(trifluoromethyl)-thiazole analogs exhibit enhanced anti-inflammatory activity due to similar electronic properties .

Q. How can researchers address contradictions in reported biological assay data?

Discrepancies in IC values or efficacy may arise from:

- Assay Conditions: Variations in pH, solvent (DMSO concentration), or cell lines (e.g., HeLa vs. MCF-7) .

- Compound Stability: Hydrolysis of the carboxylic acid group under physiological conditions may alter activity; stability studies via HPLC are recommended .

- Target Selectivity: Screen against off-target receptors (e.g., COX-2 vs. BRAF) using competitive binding assays .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular Docking: Tools like AutoDock Vina model binding poses with enzymes (e.g., cyclooxygenase-2) .

- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

Methodological Notes

- Synthesis Optimization Table

- Key Spectral Data (Reference)

| Technique | Key Peaks/Data | Interpretation |

|---|---|---|

| NMR | δ 8.14 (s, pyrazole H3) | Confirms pyrazole ring |

| IR | 1693 cm (C=O) | Carboxylic acid identity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.